molecular formula C17H27NO3 B4944642 (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine

(cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine

Cat. No. B4944642
M. Wt: 293.4 g/mol
InChI Key: MXYQDHYSUQTQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine, also known as CTM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to act as a modulator of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and cell survival. (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been shown to bind to the sigma-1 receptor with high affinity, leading to the modulation of its activity.
Biochemical and Physiological Effects
(cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine can inhibit the growth of cancer cells and induce apoptosis. (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine is its high affinity for the sigma-1 receptor, making it a useful tool compound for studying the function of this receptor. Additionally, (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been shown to have low toxicity in animal models, making it a relatively safe compound for use in lab experiments. However, one of the limitations of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases, including cancer and neurodegenerative diseases. Another direction is to study the mechanism of action of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine in more detail, including its interactions with other proteins and signaling pathways. Additionally, the development of more soluble analogs of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine could expand its use in lab experiments.
Conclusion
In conclusion, (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine, or (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its high affinity for the sigma-1 receptor makes it a useful tool compound for studying the function of this receptor, and its low toxicity in animal models makes it a relatively safe compound for use in lab experiments. Further research on (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine could lead to the development of new drugs for the treatment of various diseases and a better understanding of its mechanism of action.

Synthesis Methods

The synthesis of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine involves the reaction of 2,4,5-trimethoxybenzyl chloride with cyclopropylmethylamine in the presence of a base. The product is then purified using column chromatography to obtain the final compound. The synthesis of (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been reported in several studies, and the yield can range from 50-90%.

Scientific Research Applications

(cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been studied for its potential use as a neuroprotective agent. In pharmacology, (cyclopropylmethyl)propyl(2,4,5-trimethoxybenzyl)amine has been investigated for its potential use as a tool compound in drug discovery.

properties

IUPAC Name

N-(cyclopropylmethyl)-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-5-8-18(11-13-6-7-13)12-14-9-16(20-3)17(21-4)10-15(14)19-2/h9-10,13H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYQDHYSUQTQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)CC2=CC(=C(C=C2OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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